molecular formula C19H13FN2O4S B385678 4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine CAS No. 720673-02-9

4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine

Cat. No. B385678
CAS RN: 720673-02-9
M. Wt: 384.4g/mol
InChI Key: BMWWIGCYWLGGJJ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine is a chemical compound that has been widely used in scientific research in recent years. This compound is commonly known as Furosemide, which is a loop diuretic drug used for the treatment of edema and hypertension. However,

Mechanism of Action

Furosemide acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This leads to a decrease in the reabsorption of sodium, chloride, and water, resulting in increased urine output and decreased blood volume.
Biochemical and Physiological Effects:
Furosemide has various biochemical and physiological effects, including electrolyte imbalance, hypokalemia, metabolic alkalosis, and hyperuricemia. Furosemide also affects the renal blood flow and glomerular filtration rate, leading to changes in the tubular secretion and reabsorption of various substances.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for lab experiments, including its well-established diuretic and natriuretic effects, its ability to induce acute kidney injury, and its ability to study the effect of loop diuretics on renal function. However, Furosemide has limitations, including its potential for adverse effects, its narrow therapeutic window, and its potential for drug interactions with other medications.

Future Directions

There are several future directions for the scientific research application of Furosemide. These include the development of new loop diuretics with improved efficacy and safety profiles, the study of the effect of Furosemide on other organs and systems, such as the cardiovascular system, and the use of Furosemide in combination with other medications to improve therapeutic outcomes.
Conclusion:
In conclusion, Furosemide is a chemical compound that has been widely used in scientific research due to its diuretic and natriuretic effects. Furosemide has various scientific research applications, including the study of acute kidney injury and the effect of loop diuretics on renal function. Furosemide has advantages and limitations for lab experiments and several future directions for scientific research application.

Scientific Research Applications

Furosemide has been widely used in scientific research due to its diuretic and natriuretic effects. It is commonly used to induce acute kidney injury in animal models and to study the pathophysiology of acute kidney injury. Furosemide has also been used to study the effect of loop diuretics on renal function and electrolyte balance.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWWIGCYWLGGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine
Reactant of Route 2
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine
Reactant of Route 3
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine
Reactant of Route 4
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine
Reactant of Route 5
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine
Reactant of Route 6
4-(4-fluorophenyl)sulfonyl-2-(2-furanyl)-N-phenyl-5-oxazolamine

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